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Compound of Interest

Compound Name: 2-(Isopropylamino)ethanol

Cat. No.: B091046 Get Quote

An In-depth Technical Guide to the Spectral Data of 2-(Isopropylamino)ethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2-(Isopropylamino)ethanol. The

information is intended for researchers, scientists, and professionals in drug development,

offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary
The following sections present the quantitative spectral data for 2-(Isopropylamino)ethanol
(CAS No: 109-56-8, Molecular Formula: C₅H₁₃NO).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectral Data for 2-(Isopropylamino)ethanol
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Chemical Shift (δ)
ppm

Multiplicity Solvent
Assignment
(Proposed)

~3.6 Triplet CDCl₃
-CH₂- (adjacent to

OH)

~2.8 Triplet CDCl₃
-CH₂- (adjacent to

NH)

~2.7 Septet CDCl₃ -CH- (isopropyl)

~1.1 Doublet CDCl₃ -CH₃ (isopropyl)

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The broad

signals for OH and NH protons are often not explicitly reported or may be exchanged with

deuterium in certain solvents.

Table 2: ¹³C NMR Spectral Data for 2-(Isopropylamino)ethanol[3][4]

Chemical Shift (δ) ppm Solvent Carbon Assignment

~61.0 CDCl₃ -CH₂-OH

~50.1 CDCl₃ -CH₂-NH-

~49.5 CDCl₃ -CH(CH₃)₂

~22.8 CDCl₃ -CH(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 3: IR Absorption Bands for 2-(Isopropylamino)ethanol
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3300-3500 Broad, Strong
O-H stretch (alcohol), N-H

stretch (secondary amine)

2850-2970 Strong C-H stretch (aliphatic)

1470 Medium C-H bend (alkane)

1050-1150 Strong C-O stretch (primary alcohol)

1130-1170 Medium C-N stretch (amine)

Data compiled from various sources including neat, ATR, and vapor phase spectra.[1][3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule, confirming its molecular weight and structural features.

Table 4: Mass Spectrometry Data for 2-(Isopropylamino)ethanol

m/z Relative Intensity (%) Assignment

103 ~5% [M]⁺ (Molecular Ion)

88 100% [M - CH₃]⁺ (Base Peak)

72 ~30% [M - CH₂OH]⁺

58 ~25% [CH₂=N⁺H-CH(CH₃)₂]

44 ~95% [CH(CH₃)₂]⁺ or [CH₂=N⁺H₂]

Fragmentation data is based on Electron Ionization (EI) mass spectra.[5]

Experimental Protocols
The following protocols are generalized methodologies for acquiring the spectral data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

[6]

Sample Preparation: Approximately 10-20 mg of 2-(Isopropylamino)ethanol is dissolved in

about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), containing

tetramethylsilane (TMS) as an internal standard (0 ppm).[7][8] The solution is then

transferred to a 5 mm NMR tube.

¹H NMR Acquisition: A standard single-pulse sequence is used. Key parameters include a

30° or 45° pulse angle and a relaxation delay of at least 1-2 seconds to ensure proper signal

integration.[8][9]

¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the

spectrum, resulting in single lines for each unique carbon. A sufficient number of scans are

acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of

¹³C.[6]

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier

transform. The spectrum is then phased and the baseline corrected. Chemical shifts are

referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (e.g.,

77.16 ppm for CDCl₃) for ¹³C NMR.[7][8]

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, often equipped

with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[7]

Sample Preparation (ATR): A background spectrum of the clean, empty ATR crystal is

recorded. A single drop of neat (undiluted) 2-(Isopropylamino)ethanol is placed directly

onto the ATR crystal. Pressure is applied to ensure good contact.[7][10]

Sample Preparation (Transmission): For transmission analysis of a liquid, the sample is

placed as a thin film between two salt plates (e.g., NaCl or KBr).[11]
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Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-

noise ratio.[7]

Data Processing: The resulting spectrum is presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified

and assigned to their respective functional groups.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS)

for sample introduction and separation, is used.[12]

Sample Preparation: The liquid sample is diluted in a volatile solvent (e.g., methanol or

dichloromethane) before injection into the GC.[12]

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. In EI,

the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[7]

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole).

Data Processing: A mass spectrum is generated, plotting the relative abundance of ions

versus their m/z ratio. The molecular ion peak is identified to confirm the molecular weight,

and the fragmentation pattern is analyzed to deduce structural information.[13]

Visualization of Analytical Workflow
The following diagram illustrates the logical flow of using different spectroscopic techniques to

elucidate the structure of 2-(Isopropylamino)ethanol.
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Caption: Workflow for the structural elucidation of 2-(Isopropylamino)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b091046?utm_src=pdf-body-img
https://www.benchchem.com/product/b091046?utm_src=pdf-body
https://www.benchchem.com/product/b091046?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Ethanol, 2-[(1-methylethyl)amino]- [webbook.nist.gov]

3. spectrabase.com [spectrabase.com]

4. spectrabase.com [spectrabase.com]

5. Ethanol, 2-[(1-methylethyl)amino]- [webbook.nist.gov]

6. 1 [science.widener.edu]

7. benchchem.com [benchchem.com]

8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

10. webassign.net [webassign.net]

11. chem.libretexts.org [chem.libretexts.org]

12. benchchem.com [benchchem.com]

13. documents.thermofisher.com [documents.thermofisher.com]

To cite this document: BenchChem. [Spectral data of 2-(Isopropylamino)ethanol (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091046#spectral-data-of-2-isopropylamino-ethanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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